molecular formula C20H21N5O B2887747 1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one CAS No. 2249597-15-5

1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one

Cat. No.: B2887747
CAS No.: 2249597-15-5
M. Wt: 347.422
InChI Key: MCAGLNSTEJKJLR-UHFFFAOYSA-N
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Description

1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrrolo[2,3-d]pyrimidine core with a diazaspiroheptane moiety, making it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[33]heptan-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include halogenated pyrimidines, benzylamines, and various catalysts to facilitate the cyclization and spiro formation .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3

Mechanism of Action

The mechanism of action of 1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that this compound can bind to the active sites of various kinases, similar to other known inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one is unique due to its combination of the pyrrolo[2,3-d]pyrimidine core and the diazaspiroheptane moiety. This unique structure contributes to its potential as a multi-targeted kinase inhibitor, offering advantages over other compounds with similar cores but lacking the spiro structure .

Properties

IUPAC Name

1-benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-2-15-9-21-18-17(15)19(23-13-22-18)24-11-20(12-24)8-16(26)25(20)10-14-6-4-3-5-7-14/h3-7,9,13H,2,8,10-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAGLNSTEJKJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C(=NC=N2)N3CC4(C3)CC(=O)N4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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